molecular formula C19H18N4O3S B2444383 N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-48-6

N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2444383
CAS No.: 851079-48-6
M. Wt: 382.44
InChI Key: WCNMRYKKOCCCJM-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile in the presence of an acid catalyst.

    Introduction of the Sulfanyl Group: The imidazole derivative can be reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Attachment of the Acetamide Group: The final step involves the acylation of the sulfanyl-imidazole intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Imidazole compounds can act as inhibitors for various enzymes.

    Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of the nitrophenyl group.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
  • N-(2,5-dimethylphenyl)-2-[1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide

Comparison

  • Unique Features : The presence of the nitrophenyl group in “N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” may confer unique electronic properties and biological activities compared to its analogs.
  • Reactivity : The nitro group can participate in different chemical reactions compared to chloro or methyl groups, leading to distinct reaction pathways and products.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-3-4-14(2)17(11-13)21-18(24)12-27-19-20-9-10-22(19)15-5-7-16(8-6-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNMRYKKOCCCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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